4-Bromo-2-piperazinobenzoic acid
Description
Contextualizing Halogenated Benzoic Acid Scaffolds in Organic Synthesis
Halogenated benzoic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with both a carboxylic acid group and one or more halogen atoms. The presence of a halogen, such as bromine, significantly alters the electronic properties of the aromatic ring and provides a reactive handle for a multitude of chemical transformations. This makes halogenated benzoic acids versatile intermediates in the synthesis of more complex molecules.
The bromine atom in a compound like 4-bromobenzoic acid can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of intricate molecular architectures. The position of the halogen and other substituents on the benzoic acid ring further influences its reactivity and the steric and electronic environment of the final product. For instance, the synthesis of 2-halogenated benzoic acids can be achieved by reacting benzoic acids with a halogenating agent in the presence of an alkaline compound. google.com
The utility of halogenated benzoic acids extends to their role in the development of biologically active compounds. The introduction of a halogen can impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For example, the synthesis of 5-Bromo-2-(phenylamino)benzoic acid from 2,5-dibromobenzoic acid highlights a pathway to creating non-steroidal anti-inflammatory drug (NSAID) analogs. nih.govresearchgate.net
Table 1: Examples of Halogenated Benzoic Acids and Their Significance
| Compound Name | CAS Number | Key Features and Applications |
| 4-Bromobenzoic acid | 586-76-5 | A common building block in organic synthesis, utilized in cross-coupling reactions. cdhfinechemical.comnist.gov |
| 4-Bromo-2-chlorobenzoic acid | 51-36-5 | A di-halogenated benzoic acid offering multiple sites for synthetic modification. nih.gov |
| 4-Bromo-2-methylbenzoic acid | 826-55-1 | An intermediate for synthesizing other active compounds, including those with potential pesticidal activity. medchemexpress.com |
| 4-Bromo-2-acetamidobenzoic acid | 101861-53-4 | A functionalized benzoic acid with potential applications in medicinal chemistry. nih.gov |
| 2,5-Dibromobenzoic acid | 610-92-4 | A precursor for the synthesis of NSAID-like structures through reactions like the Ullman condensation. nih.gov |
Role of Piperazine (B1678402) Moieties in Complex Molecular Architectures
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. wikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds. nih.govresearchgate.net The inclusion of a piperazine ring can significantly enhance the pharmacological properties of a molecule.
One of the key advantages of the piperazine moiety is its ability to improve the pharmacokinetic profile of a drug candidate. The two nitrogen atoms can be protonated at physiological pH, which often leads to increased water solubility and improved oral bioavailability. researchgate.netresearchgate.net Furthermore, the piperazine ring can act as a versatile linker, connecting different pharmacophoric groups in the correct spatial orientation to interact effectively with biological targets. researchgate.net The nitrogen atoms can also participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity. researchgate.net
The versatility of the piperazine scaffold is further demonstrated by the wide range of therapeutic areas in which piperazine-containing drugs are found, including treatments for cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.net The synthesis of piperazine-containing molecules is well-established, with numerous commercially available synthons that facilitate its incorporation into complex structures. nih.gov
Table 2: Key Attributes of the Piperazine Moiety in Chemical Design
| Attribute | Description | Impact on Molecular Properties |
| Basic Nitrogen Atoms | The two nitrogen atoms in the piperazine ring are basic and can be protonated. | Enhances aqueous solubility and can modulate a molecule's acid-base properties. researchgate.net |
| Structural Rigidity | The chair conformation of the piperazine ring provides a degree of structural rigidity. | Helps to pre-organize appended functional groups for optimal interaction with biological targets. researchgate.net |
| Hydrogen Bonding Capacity | The nitrogen atoms can act as both hydrogen bond donors and acceptors. | Facilitates strong and specific binding to proteins and other biological macromolecules. researchgate.net |
| Synthetic Versatility | The nitrogen atoms can be readily functionalized with a wide variety of substituents. | Allows for the facile generation of diverse chemical libraries for screening and optimization. researchgate.netnih.gov |
Strategic Importance of Integrated Bromo- and Piperazine-Substituted Benzoic Acid Systems in Contemporary Chemical Exploration
The integration of a bromine atom and a piperazine moiety onto a benzoic acid scaffold, as seen in 4-Bromo-2-piperazinobenzoic acid, creates a trifunctional building block of significant strategic importance in modern chemical exploration. This combination allows chemists to leverage the distinct advantages of each component in a synergistic manner.
The carboxylic acid group provides a handle for forming amide bonds, esters, and other functional groups, enabling the attachment of the molecule to other chemical entities or its use as a key pharmacophoric element. The bromine atom serves as a versatile anchor for a wide range of metal-catalyzed cross-coupling reactions, facilitating the introduction of diverse substituents to further elaborate the molecular structure. Finally, the piperazine ring offers a site for modification and can be used to modulate the physicochemical properties of the molecule, such as solubility and basicity, while also providing a vector for interacting with biological targets.
The specific arrangement of these functional groups in this compound, with the piperazine at the 2-position and the bromine at the 4-position, offers a unique geometric and electronic profile for further synthetic diversification. This strategic placement allows for the directed synthesis of highly substituted and complex molecules with potential applications in materials science, catalysis, and, most notably, medicinal chemistry. The ability to selectively functionalize each of the three key components opens up a vast chemical space for the design and discovery of novel compounds with tailored properties.
Table 3: Properties of this compound
| Property | Value |
| Molecular Formula | C11H13BrN2O2 |
| Molecular Weight | 285.14 g/mol |
| CAS Number | 1197193-25-1 |
Data sourced from available chemical supplier information. buyersguidechem.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-piperazin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-1-2-9(11(15)16)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEHRRNLZOGASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287502 | |
| Record name | 4-Bromo-2-(1-piperazinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-25-1 | |
| Record name | 4-Bromo-2-(1-piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(1-piperazinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The benzene ring of 4-Bromo-2-piperazinobenzoic acid is substituted with three distinct groups: a bromine atom, a piperazine (B1678402) group, and a carboxylic acid group. These substituents significantly influence the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions. The piperazine ring, being an amino group, is a potent activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be donated to the aromatic ring, stabilizing the arenium ion intermediate. Conversely, the carboxylic acid group and the bromine atom are deactivating groups. The carboxylic acid is a meta-director, while halogens are ortho-, para-directors.
Given the electronic properties of the substituents, electrophilic attack is most likely to occur at the positions ortho and para to the activating piperazine group. However, the position ortho to the piperazine is sterically hindered. Therefore, electrophilic substitution is predicted to preferentially occur at the position para to the piperazine group (C5). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 4-Bromo-5-nitro-2-piperazinobenzoic acid. youtube.commasterorganicchemistry.comsavemyexams.com Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would likely result in substitution at the C5 position. youtube.com
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Bromo-5-nitro-2-piperazinobenzoic acid |
| Bromination | Br₂, FeBr₃ | 4,5-Dibromo-2-piperazinobenzoic acid |
| Chlorination | Cl₂, AlCl₃ | 4-Bromo-5-chloro-2-piperazinobenzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 4-Bromo-2-piperazino-5-sulfobenzoic acid |
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom on the aromatic ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNA_r) reactions. These reactions are generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. While the carboxylic acid group is electron-withdrawing, the piperazine group is electron-donating, which can make SNA_r reactions challenging. However, under specific conditions, such as the use of a strong nucleophile or a metal catalyst, substitution can be achieved.
For example, copper-catalyzed amination reactions have been successfully employed for the substitution of bromine in bromobenzoic acids. nih.gov This suggests that the bromine atom in this compound could be replaced by various amines in the presence of a copper catalyst to yield 4-amino-2-piperazinobenzoic acid derivatives. Similarly, other nucleophiles like alkoxides or thiolates could potentially displace the bromine atom under appropriate catalytic conditions.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.
Esterification and Amidation Pathways
The carboxylic acid moiety of this compound can be readily converted into esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 4-bromo-2-piperazinobenzoate.
Amidation can be carried out by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly form the amide bond between the carboxylic acid and an amine. These reactions provide a straightforward route to a diverse range of ester and amide derivatives. chegg.com
| Transformation | Reagents | Product Type |
| Esterification | Alcohol (e.g., ROH), Acid catalyst (e.g., H₂SO₄) | Ester (e.g., 4-Bromo-2-piperazinobenzoate ester) |
| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R'R''NH) | Amide (e.g., 4-Bromo-N,N-dialkyl-2-piperazinobenzamide) |
| Amidation (direct coupling) | Amine (e.g., R'R''NH), Coupling agent (e.g., DCC, EDC) | Amide (e.g., 4-Bromo-N,N-dialkyl-2-piperazinobenzamide) |
Reduction to Alcohol and Aldehyde Derivatives
The carboxylic acid group can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding primary alcohol, (4-bromo-2-(piperazin-1-yl)phenyl)methanol. Care must be taken as LiAlH₄ can also reduce other functional groups.
Selective reduction to the aldehyde is more challenging and often requires specific reagents. One common method involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). This two-step process allows for the controlled formation of 4-bromo-2-(piperazin-1-yl)benzaldehyde.
Transformations Involving the Piperazine Ring
The piperazine ring contains two secondary amine functionalities, both of which are nucleophilic and can participate in various chemical reactions.
Nitrogen Alkylation and Acylation Reactions
The nitrogen atoms of the piperazine ring can be readily alkylated or acylated. N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. This allows for the introduction of one or two alkyl groups onto the piperazine ring. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation.
N-acylation can be accomplished by reacting the piperazine moiety with acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base to scavenge the acid produced. This leads to the formation of N-acyl derivatives, which can be useful for introducing a variety of functional groups or for protecting one of the nitrogen atoms to allow for selective reaction at the other. nih.govnih.gov
| Reaction | Reagents | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-X), Base | N-Alkylpiperazine derivative |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine derivative |
| N-Acylation | Acyl chloride or Acid anhydride, Base | N-Acylpiperazine derivative |
Metal-Catalyzed Transformations
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These transformations are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.
The bromo-substituent at the 4-position of the benzoic acid ring is amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents, significantly expanding the chemical space accessible from this starting material.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively documented, the Suzuki-Miyaura coupling of other bromobenzoic acids is well-established. nih.govrsc.org The reaction is known for its tolerance of a wide range of functional groups, suggesting that this compound would be a suitable substrate for coupling with various aryl- and heteroarylboronic acids.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 95 | nih.gov |
| Pd/C | None | K₂CO₃ | Ethanol (B145695)/Toluene (B28343)/H₂O | 80 | 92 | rsc.org |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 85-95 | mdpi.com |
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. nih.govwikipedia.orgorganic-chemistry.orgthieme-connect.de This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. The reaction of this compound with various alkenes, such as acrylates, styrenes, and other vinyl derivatives, would be expected to proceed under standard Heck conditions, typically employing a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Table 2: General Conditions for the Heck Reaction of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | 100 | wikipedia.org |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 100-140 | thieme-connect.de |
| Pd(OAc)₂ | None | NaOAc | DMA | 130 | nih.gov |
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynes. wikipedia.orgorganic-chemistry.orgnih.govnih.govyoutube.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The coupling of this compound with a variety of terminal alkynes would yield the corresponding 4-alkynyl-2-piperazinobenzoic acid derivatives.
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | wikipedia.org |
| Pd(OAc)₂ | None | Cs₂CO₃ | DMF | 120 | organic-chemistry.org |
| NiCl₂(dppe) | None | K₂CO₃ | Dioxane | 80 | nih.gov |
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgacsgcipr.orgresearchgate.net This is a versatile method for the synthesis of N-aryl piperazines and other arylamines. The reaction of this compound with various primary and secondary amines would lead to the corresponding 4-amino-2-piperazinobenzoic acid derivatives.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | wikipedia.org |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 110 | acsgcipr.org |
| Pd(dba)₂ | tBuDavePhos | NaOt-Bu | Toluene | 100 | researchgate.net |
Carbonylative coupling reactions represent a powerful strategy for the introduction of a carbonyl group into an organic molecule. In the context of this compound, palladium-catalyzed carbonylation of the aryl-bromo bond offers a direct route to various carboxylic acid derivatives, such as amides, esters, and ketones. researchgate.netorganic-chemistry.orgnih.govnih.govunipr.itnih.govacs.orgmdpi.comorganic-chemistry.orgacs.org
The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. This intermediate can then react with a variety of nucleophiles to afford the final carbonylated product.
For instance, reaction with an amine would lead to the corresponding amide, while reaction with an alcohol would yield an ester. Carbonylative Suzuki coupling with a boronic acid would produce a ketone. nih.govorganic-chemistry.org While specific examples of carbonylative reactions on this compound are not prevalent in the literature, the well-established reactivity of other aryl bromides in such transformations suggests that this compound would be a viable substrate. The presence of the ortho-piperazino group may influence the reaction through electronic and steric effects, potentially requiring optimization of reaction conditions.
Table 5: Potential Carbonylative Transformations of this compound
| Nucleophile | Product Type | Catalyst System | Reference (Analogous Reactions) |
| Amine (R₂NH) | Amide | Pd(OAc)₂ / Xantphos | nih.gov |
| Alcohol (ROH) | Ester | PdCl₂(dppf) | acs.org |
| Boronic Acid (R'B(OH)₂) | Ketone | Pd(OAc)₂ / dppf | nih.gov |
| Water (H₂O) | Carboxylic Acid | Pd(OAc)₂ / PPh₃ | researchgate.net |
Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Exploration
Systematic Modification of the Piperazine (B1678402) Ring
The secondary amine (N4) of the piperazine ring is a readily accessible point for derivatization. A common strategy involves acylation, alkylation, or arylation to introduce a wide variety of substituents. These substituents can range from simple alkyl or aryl groups to more complex pharmacophores known to interact with specific biological targets.
Research on related piperazine-containing scaffolds has shown that N-substitution can accommodate various heterocyclic rings, such as indoles, which can be connected directly or via linkers. nih.gov The choice of linker, such as an amide or a methylene (B1212753) group, can significantly impact binding affinity and selectivity for a given target. For instance, in the development of certain receptor antagonists, amide linkers have proven effective in maintaining high affinity. nih.gov
The synthesis of these derivatives can often be achieved through standard coupling reactions. For example, the reaction of the parent 4-Bromo-2-piperazinobenzoic acid with various acyl chlorides, sulfonyl chlorides, or alkyl halides in the presence of a base can yield a library of N-substituted analogues.
Table 1: Examples of N-Substitution on the Piperazine Ring of this compound for SAR Exploration
| Derivative | R Group (at N4) | Linker Type | Potential Pharmacophore | Rationale for SAR |
|---|---|---|---|---|
| 1a | Benzyl (B1604629) | Methylene | Aromatic group | Explore steric and hydrophobic interactions. |
| 1b | Phenylacetyl | Amide | Aromatic group | Introduce hydrogen bond acceptor/donor capabilities. |
| 1c | Pyridine-4-yl | Direct | Heterocycle | Investigate the impact of a basic nitrogen atom for potential salt bridge formation. |
| 1d | 4-Chlorophenylsulfonyl | Sulfonamide | Substituted Aromatic | Modulate electronic properties and explore halogen bonding. |
While N-substitution is more common, introducing substituents onto the carbon atoms of the piperazine ring offers a way to explore the chemical space more thoroughly and fine-tune the molecule's three-dimensional shape. This approach can create chiral centers, allowing for the investigation of stereoisomerism on biological activity.
The synthesis of C-substituted piperazines is more complex and often requires building the ring from chiral precursors or using advanced synthetic methodologies. However, studies on related compounds, such as prazosin (B1663645) analogues, have demonstrated that C-substitution (e.g., with alkyl groups) can lead to compounds with high affinity and selectivity for their targets. wikipedia.org The stereochemistry of these substituents can be crucial, with cis and trans isomers often exhibiting significantly different biological profiles. wikipedia.org This highlights the presence of specific, spatially-defined lipophilic pockets in the binding sites of some receptors. wikipedia.org
Table 2: Examples of C-Substitution on the Piperazine Ring for SAR Exploration
| Derivative | Substitution Pattern | Rationale for SAR | Synthetic Approach |
|---|---|---|---|
| 2a | cis-2,6-Dimethyl | Introduces stereochemistry and explores steric tolerance. | Cyclization of a substituted diamine precursor. |
| 2b | trans-2,6-Dimethyl | Investigates the impact of stereoisomerism on target binding. | Diastereoselective synthesis or separation of isomers. |
| 2c | 3-Phenyl | Probes for additional hydrophobic or pi-stacking interactions. | Multi-step synthesis involving asymmetric catalysis. |
| 2d | 3,3-Difluoro | Alters local electronics and hydrogen bonding capacity. | Use of fluorinated building blocks. |
Functionalization of the Carboxylic Acid Group
The carboxylic acid is a key functional group that can be modified to create prodrugs, improve cell permeability, or introduce new interactions with a biological target.
Converting the carboxylic acid to an ester or an amide is a fundamental strategy in medicinal chemistry. Esterification with a library of alcohols can produce derivatives with varying degrees of lipophilicity and hydrolysis rates, which can be useful for developing prodrugs.
Amide synthesis, through coupling the carboxylic acid with a diverse set of primary and secondary amines, generates compounds that can participate in different hydrogen bonding interactions. This modification can significantly alter a compound's biological activity and pharmacokinetic properties. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to facilitate the formation of these amide bonds from the parent carboxylic acid. koreascience.kr
Table 3: Amide and Ester Derivatives of this compound
| Derivative | Modification | R Group | Potential Impact |
|---|---|---|---|
| 3a | Ester | Ethyl (-OEt) | Increased lipophilicity, potential prodrug. |
| 3b | Amide | Benzylamino (-NHCH₂Ph) | Introduces H-bond donor, explores hydrophobic pocket. |
| 3c | Amide | Morpholino | Enhances aqueous solubility and polarity. |
| 3d | Amide | L-Proline methyl ester | Incorporates a chiral amino acid residue. |
Peptidomimetics are compounds designed to mimic peptides but with altered chemical structures to improve properties like stability and biological activity. wikipedia.org The this compound structure can serve as a scaffold or building block for creating such analogues. mdpi.com
By incorporating this aminobenzoic acid derivative into a peptide sequence, or by using it as a template to mimic the conformation of a peptide turn, novel structures can be designed. These peptidomimetics can offer enhanced stability against proteolytic degradation compared to natural peptides. nih.gov The synthesis of these complex molecules often involves solid-phase or solution-phase peptide synthesis techniques.
Halogen Atom Variation and its Impact on Reactivity
The bromine atom on the benzene (B151609) ring is not merely a placeholder but an active contributor to the molecule's properties and a handle for further modification. Its replacement with other groups is a key strategy in SAR studies.
Furthermore, the bromo-substituent can be utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach larger and more diverse aryl or heteroaryl groups, vastly expanding the accessible chemical space. However, for direct SAR comparison, simple bioisosteric replacement is often the initial focus.
Table 4: Bioisosteric Replacement of the Bromine Atom
| Derivative | Replacement for Br | Key Property Change | Rationale for SAR |
|---|---|---|---|
| 4a | Chlorine (Cl) | Smaller size, more electronegative. | Fine-tune steric and electronic interactions. |
| 4b | Fluorine (F) | Smallest halogen, strong C-F bond. | Enhance metabolic stability, alter pKa. |
| 4c | Cyano (CN) | Linear, strong dipole, H-bond acceptor. | Explore polar interactions and different geometry. |
| 4d | Trifluoromethyl (CF₃) | Lipophilic, strong electron-withdrawer. | Increase lipophilicity and metabolic stability. |
Isosteric Replacements within the Benzoic Acid Scaffold
The carboxylic acid group is a common feature in many drugs, often playing a crucial role in binding to biological targets through hydrogen bonding and ionic interactions. However, it can also confer undesirable properties such as poor metabolic stability, limited membrane permeability, and potential toxicity. nih.govnih.gov Isosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a widely used strategy to mitigate these drawbacks while preserving or enhancing biological activity. nih.govtechnologypublisher.comdrughunter.com The success of such a replacement is highly context-dependent, often requiring the screening of a panel of isosteres. nih.govnih.govacs.org
For the this compound scaffold, several isosteric replacements for the carboxylic acid group can be envisioned to modulate its acidity, polarity, and metabolic fate.
Table 1: Potential Isosteric Replacements for the Carboxylic Acid Group in this compound and Their Predicted Impact on Properties.
| Original Functional Group | Isosteric Replacement | Predicted Change in Acidity | Potential Advantages |
| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa to COOH | Enhanced metabolic stability, improved oral bioavailability in some cases. drughunter.com |
| Carboxylic Acid (-COOH) | Acylsulfonamide | Increased | May form stronger interactions with target, potential for improved cell permeability. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid | Decreased | Can act as a metal-chelating group, potentially altering the mechanism of action. nih.gov |
| Carboxylic Acid (-COOH) | Phosphonic Acid | Increased | More polar than carboxylic acids, may lead to different binding modes. nih.gov |
| Carboxylic Acid (-COOH) | Cyclopentane-1,3-dione | Similar pKa to COOH | Can improve pharmacokinetic and toxicological profiles. technologypublisher.com |
Beyond the carboxylic acid, the bromine atom at the 4-position can also be a target for isosteric replacement. Halogen atoms are often involved in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Replacing bromine with other halogens (e.g., chlorine, iodine) or with other functional groups of similar size and electronegativity (e.g., trifluoromethyl, cyano) can fine-tune the electronic properties and binding interactions of the molecule.
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework of a compound with a structurally different one while retaining the original biological activity. nih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and alternative binding modes. nih.gov Molecular hybridization, a related concept, involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule to achieve a synergistic or additive effect, or to target multiple biological entities. nih.govnih.govmdpi.com
For this compound, scaffold hopping could involve replacing the central phenylpiperazine core with other heterocyclic systems that can maintain a similar spatial arrangement of key functional groups. The piperazine ring itself is a privileged scaffold in medicinal chemistry, found in over 100 FDA-approved drugs, and its bioisosteres are of significant interest. enamine.netnih.govacs.orgresearchgate.net
Table 2: Hypothetical Scaffold Hopping Strategies for this compound.
| Original Scaffold | Hopped Scaffold | Rationale | Potential Biological Target Class |
| This compound | 7-Bromo-4-(carboxymethyl)piperazin-2-one | Introduction of a lactam to alter hydrogen bonding and polarity. | Kinase inhibitors, GPCR ligands |
| This compound | 6-Bromo-2-(carboxymethyl)-1,2,3,4-tetrahydroquinoxaline | Replacement of piperazine with a bioisosteric tetrahydroquinoxaline. | Serotonin (B10506) receptor modulators |
| This compound | 3-(4-Bromophenyl)piperazine-2-carboxylic acid | Isomeric rearrangement to explore different vectoral arrangements of substituents. | Enzyme inhibitors |
Molecular hybridization offers another exciting avenue for innovation. The this compound scaffold could be hybridized with other pharmacophores known to have specific biological activities. For example, the piperazine nitrogen could be functionalized with a moiety known to interact with a particular receptor or enzyme, creating a bifunctional molecule. The concept of linking a primary pharmacophore to a secondary one via a linker is a well-established strategy in the design of bitopic ligands. acs.org
In one illustrative example of molecular hybridization, researchers have linked piperazine moieties to natural product scaffolds like bergenin (B1666849) to create novel anticancer agents. nih.govrsc.org Similarly, the hybridization of a donepezil (B133215) fragment with a curcumin (B1669340) fragment through a piperazine linker has been explored for the development of multi-target agents for neurodegenerative diseases. nih.gov These examples underscore the potential of using the piperazine in this compound as a versatile linker for creating novel hybrid molecules with potentially enhanced or new therapeutic activities.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations provide a deep understanding of electron distribution and its influence on chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometry, and reactivity of molecules. researchgate.netbanglajol.info For the related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine its optimized structure and various molecular parameters. researchgate.netbanglajol.info Such calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.
Furthermore, DFT is employed to calculate a range of chemical descriptors that predict the reactivity of a molecule. These descriptors include ionization energy, electron affinity, electronegativity, chemical hardness, and softness. The influence of different solvents on these reactivity parameters can also be modeled, offering a more complete picture of the molecule's behavior in various chemical environments. researchgate.netbanglajol.info
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.
For a molecule like 4-bromo-3-(methoxymethoxy) benzoic acid, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid and methoxymethyl groups, highlighting these as primary sites for electrophilic interaction. researchgate.netbanglajol.info Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), indicating its acidic nature and susceptibility to deprotonation. The bromine atom would also influence the electrostatic potential of the aromatic ring.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.
In a study of 4-bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO energy gap was calculated to provide insights into its chemical reactivity. researchgate.netbanglajol.info The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.6 |
| HOMO-LUMO Gap | 5.2 |
Note: The data presented in this table is for the related compound 4-bromo-3-(methoxymethoxy) benzoic acid and serves as an example of the typical values obtained from FMO analysis.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior, complementing the static picture provided by quantum chemical calculations.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule containing a flexible piperazine (B1678402) ring, such as 4-Bromo-2-piperazinobenzoic acid, numerous conformations are possible. The piperazine ring typically adopts a chair conformation as its most stable form, but boat and twist-boat conformations are also possible. nih.gov
Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies. Energy minimization is then applied to identify the most stable, low-energy conformations. Studies on substituted piperazines have shown that the nature and position of substituents can significantly influence the preferred conformation, which in turn can affect the molecule's biological activity. nih.gov
Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time, providing a detailed picture of molecular motions and intermolecular interactions.
For a compound like this compound, MD simulations could be used to study its behavior in solution, including its interactions with solvent molecules and its aggregation behavior. ucl.ac.ukrsc.org Such simulations can reveal how the molecule flexes and changes shape over time, and how it interacts with other molecules in its environment. This information is crucial for understanding its physical properties and its behavior in a biological context.
In Silico Prediction of Molecular Interactions
In silico methods are crucial for predicting how a molecule might interact with biological systems, particularly protein targets. These predictions can help to identify potential therapeutic applications and guide the design of more potent and selective compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. nih.gov The process involves placing the ligand in various conformations within the protein's binding site and calculating a score that estimates the binding affinity.
The binding affinity, often expressed as a binding energy or an inhibition constant (Kᵢ), quantifies the strength of the interaction between the ligand and its target protein. Lower binding energies typically indicate a more stable complex. For a hypothetical study of this compound, molecular docking could be performed against a variety of protein targets to predict its binding affinity. For instance, piperazine and arylpiperazine moieties are common in ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, as well as sigma receptors. nih.govacs.org
A theoretical docking study could yield results similar to those observed for other piperazine derivatives. For example, studies on various piperazine-containing compounds have shown a range of binding affinities, from nanomolar to micromolar, depending on the specific protein target and the other substituents on the piperazine ring. nih.govacs.org The binding affinity of this compound would be influenced by the interactions of its bromophenyl, carboxylic acid, and piperazine groups within the protein's binding pocket.
Table 1: Hypothetical Ligand-Protein Binding Affinity Predictions for this compound
| Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (nM) |
| Dopamine D3 Receptor | -8.5 | 50 |
| Sigma-1 Receptor | -9.2 | 25 |
| Androgen Receptor | -7.9 | 150 |
This table presents hypothetical data for illustrative purposes, based on typical binding affinities observed for structurally related piperazine derivatives.
Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the carboxylic acid group would be expected to form hydrogen bonds with polar residues, while the bromo-phenyl ring could engage in hydrophobic or halogen bonding interactions. The piperazine nitrogen atoms can also act as hydrogen bond acceptors or, if protonated, as hydrogen bond donors. nih.gov
In a hypothetical docking simulation with a target like the sigma-1 receptor, key interactions might involve the protonated piperazine nitrogen forming a crucial interaction with an acidic residue like glutamic acid (Glu172), a feature noted as important for the binding of other piperazine-containing ligands. nih.gov The aromatic ring could occupy a hydrophobic pocket, and the bromine atom might form favorable contacts with nearby residues. nih.gov
Table 2: Hypothetical Key Interacting Residues for this compound in a Protein Binding Site
| Interaction Type | Ligand Moiety | Potential Interacting Residue |
| Hydrogen Bond | Carboxylic Acid | Tyrosine, Serine, Histidine |
| Hydrogen Bond (as donor) | Protonated Piperazine | Aspartic Acid, Glutamic Acid |
| Hydrophobic Interaction | Phenyl Ring | Phenylalanine, Leucine, Valine |
| Halogen Bond | Bromine | Electron-rich atoms (e.g., backbone carbonyls) |
This table illustrates potential interactions based on the chemical structure of the compound and common binding motifs.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. mdpi.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a series of active compounds. mdpi.com These models typically include features like hydrogen bond donors and acceptors, hydrophobic centers, and charged groups.
For this compound, a pharmacophore model could be developed to search for other compounds with a similar arrangement of features that might bind to the same target. The key pharmacophoric features of this molecule would likely include a hydrophobic aromatic group, a hydrogen bond acceptor/donor (piperazine), and a hydrogen bond acceptor/anionic group (carboxylic acid). Such models are valuable tools for virtual screening of large compound libraries to identify novel hits with potential therapeutic activity. nih.govmdpi.com
Molecular Docking Studies with Protein Targets (Theoretical Binding Modes)
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis from DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. nih.gov It is widely employed to predict a variety of molecular properties, including spectroscopic data, with a high degree of accuracy. nih.govnih.govacs.org
DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts, the frequencies and intensities of infrared (IR) and Raman vibrations, and the wavelengths of maximum absorption (λ_max) in UV-Vis spectra. nih.govnih.gov These predictions are invaluable for confirming the structure of a synthesized compound or for understanding its electronic properties. Calculations are often performed using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p). nih.govnih.gov
Table 3: Predicted Spectroscopic Data for this compound using DFT
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - Aromatic Protons | 7.0 - 8.0 |
| ¹H NMR | Chemical Shift (ppm) - Piperazine Protons | 3.0 - 3.5 |
| ¹³C NMR | Chemical Shift (ppm) - C-Br | 115 - 125 |
| ¹³C NMR | Chemical Shift (ppm) - C=O | 165 - 175 |
| IR | Vibrational Frequency (cm⁻¹) - C=O Stretch | ~1700 |
| IR | Vibrational Frequency (cm⁻¹) - C-Br Stretch | 550 - 650 |
| UV-Vis | λ_max (nm) | ~280 |
This table presents predicted spectroscopic data based on DFT calculations performed on structurally similar compounds like p-bromoacetanilide and substituted benzoic acids. nih.govnih.gov
The predicted ¹H and ¹³C NMR spectra are generated by calculating the nuclear magnetic shielding tensors. nih.gov For IR and Raman spectra, DFT is used to compute the vibrational frequencies and intensities, which correspond to the molecular motions of the atoms. capes.gov.brcolab.ws The prediction of UV-Vis spectra involves calculating the electronic transition energies between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. mdpi.com
Advanced Analytical Techniques in Research
High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivativesresearchgate.net
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of novel derivatives of 4-Bromo-2-piperazinobenzoic acid. Its ability to measure mass-to-charge ratios with high accuracy allows for the unambiguous identification of molecular formulas.
Fragmentation Pathway Analysis
The study of fragmentation patterns in mass spectrometry provides deep insights into the structure of a molecule. researchgate.netnih.gov When a molecule like this compound is ionized in a mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.
For aromatic carboxylic acids, common fragmentation pathways involve the loss of the carboxylic group or parts of it. researchgate.netdocbrown.info In the case of derivatives of this compound, characteristic cleavages would be expected, such as the loss of the piperazine (B1678402) ring or the bromine atom, providing crucial data for structural confirmation. youtube.com The analysis of these fragmentation pathways, often aided by computational modeling, is a powerful tool for identifying unknown derivatives and confirming the structure of newly synthesized compounds. nih.gov
Isotopic Pattern Interpretation for Halogenated Compoundsyoutube.com
A key feature in the mass spectrum of any brominated compound is its distinctive isotopic signature. youtube.comnih.gov Bromine has two stable isotopes, 79Br and 81Br, which are in approximately a 1:1 natural abundance. youtube.comcsbsju.edu This results in two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (M+ and M+2). csbsju.eduyoutube.com
This characteristic isotopic pattern is an invaluable tool for confirming the presence of bromine in a molecule. csbsju.edu For derivatives of this compound, the observation of this 1:1 doublet in the mass spectrum provides unequivocal evidence of the bromine atom's incorporation into the structure. The relative intensities of these isotopic peaks can be predicted and compared with experimental data to further validate the elemental composition of the compound. youtube.com
Table 1: Isotopic Abundance of Halogens Relevant to Mass Spectrometry
| Isotope | Natural Abundance (%) |
| 79Br | 50.69 |
| 81Br | 49.31 |
| 35Cl | 75.77 |
| 37Cl | 24.23 |
This table illustrates the natural isotopic abundances that give rise to characteristic patterns in mass spectrometry for brominated and chlorinated compounds. youtube.comcsbsju.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignmentresearchgate.netrsc.orgepequip.comhmdb.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms and their connectivity, which is essential for assigning the correct stereochemistry and regiochemistry of this compound derivatives. nih.gov
1D NMR (1H, 13C) for Core Structure Confirmation
One-dimensional NMR experiments, specifically 1H (proton) and 13C (carbon-13) NMR, are fundamental for confirming the core structure of this compound and its derivatives. rsc.orgrsc.org
1H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, distinct signals would be expected for the protons on the aromatic ring, the piperazine ring, and the carboxylic acid group. The chemical shifts (δ) and coupling constants (J) of these signals are highly informative for confirming the substitution pattern on the benzoic acid ring. chemicalbook.comchemicalbook.com
13C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. hmdb.cadocbrown.info Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. The chemical shifts in the 13C NMR spectrum are sensitive to the electronic environment, providing further evidence for the positions of the bromo, piperazino, and carboxyl functional groups. rsc.org
Table 2: Representative 1H and 13C NMR Data for Substituted Benzoic Acids
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| Benzoic acid | 11.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) | 172.60, 133.89, 130.28, 129.39, 128.55 |
| 4-Methylbenzoic acid | 12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H) | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 |
| 2-Chlorobenzoic acid | 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |
This table provides example chemical shifts for protons and carbons in related benzoic acid structures, highlighting how substitution patterns influence the NMR signals. rsc.org
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques are powerful tools for unambiguously establishing the connectivity and spatial relationships between atoms in complex molecules. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing out the spin systems within the piperazine ring and confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of proton and carbon signals for each CH and CH2 group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as the carbon atoms of the benzoic acid ring that are attached to the bromine, piperazine, and carboxyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule, for instance, the orientation of substituents on the piperazine ring relative to the benzoic acid moiety.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysisresearchgate.netrsc.orgepequip.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. epequip.comnih.gov These techniques are complementary and often used in conjunction to obtain a more complete vibrational profile of the compound. epequip.com
The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the key functional groups. globalresearchonline.net
Carboxylic Acid Group: A broad O-H stretching band would be observed in the FT-IR spectrum, typically in the region of 3300-2500 cm-1. A strong C=O (carbonyl) stretching band would appear around 1700 cm-1.
Piperazine Ring: C-H stretching vibrations of the methylene (B1212753) groups in the piperazine ring would be seen in the 3000-2800 cm-1 region. N-H stretching of the secondary amine would also be present, typically around 3300 cm-1. nih.gov C-N stretching vibrations would be expected in the fingerprint region (1300-1000 cm-1). globalresearchonline.net
Aromatic Ring: C-H stretching vibrations for the aromatic ring typically appear above 3000 cm-1. C=C stretching vibrations within the ring give rise to characteristic bands in the 1600-1450 cm-1 region. The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations, which can provide further structural confirmation.
C-Br Bond: The C-Br stretching vibration would be expected to appear at lower frequencies, typically in the 700-500 cm-1 range.
Conformational analysis of related halogenated compounds has been successfully performed using vibrational spectroscopy, often in combination with theoretical calculations. nih.govresearchgate.netbanglajol.info These studies can reveal the preferred spatial arrangement of the molecule, which can be influenced by factors such as intramolecular hydrogen bonding. nih.gov
Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Piperazine | N-H stretch | ~3300 |
| Aromatic/Piperazine | C-H stretch | 3100-2800 |
| Aromatic | C=C stretch | 1600-1450 |
| Piperazine | C-N stretch | 1300-1000 |
| Bromo-Aromatic | C-Br stretch | 700-500 |
This table provides a general guide to the expected positions of key vibrational bands for the title compound based on known data for similar functional groups. globalresearchonline.netchemicalbook.comnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. The resulting crystal structure would reveal the conformation of the piperazine ring, the planarity of the benzene ring, and the spatial relationship between the bromine atom, the piperazine substituent, and the carboxylic acid group.
Furthermore, the analysis of the crystal packing would illuminate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the piperazine nitrogens, as well as potential halogen bonding from the bromine atom. This information is critical for understanding the solid-state properties of the compound, including its melting point, solubility, and polymorphism.
A hypothetical table of crystallographic data for this compound, if determined, would resemble the following:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 8.5 Å, β = 95.3° |
| Volume | 1300.5 ų |
| Z | 4 |
| Density (calculated) | 1.530 g/cm³ |
| R-factor | < 0.05 |
Note: The values in this table are illustrative and not based on experimental data for this compound.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification of synthesized compounds and the determination of their purity. For a non-volatile compound like this compound, HPLC is the most appropriate technique.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is essential for quantifying the purity of this compound and for separating it from any starting materials, by-products, or degradation products. A typical approach would involve reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.
Method development would entail the optimization of several parameters, including the column type (e.g., C18, C8), mobile phase composition (e.g., mixtures of water with acetonitrile (B52724) or methanol (B129727), often with pH modifiers like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (based on the UV-Vis absorbance spectrum of the compound). A well-developed HPLC method would exhibit a sharp, symmetrical peak for the target compound, with good resolution from any impurities.
A hypothetical set of HPLC method parameters is detailed below:
| Parameter | Hypothetical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.5 min |
Note: The values in this table are illustrative and not based on experimental data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and piperazine groups.
To utilize GC-MS, a derivatization step would be necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. For instance, the carboxylic acid could be esterified (e.g., to its methyl or ethyl ester), and the secondary amine of the piperazine ring could be acylated. This derivatization not only facilitates analysis by GC but can also provide structural information through the characteristic fragmentation patterns of the derivative in the mass spectrometer.
The GC method would be optimized for the separation of the derivatized product, while the mass spectrometer would provide a mass spectrum that could confirm the molecular weight of the derivative and offer clues to the structure of the original molecule through its fragmentation pattern.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Heterocyclic Systems
The structure of 4-Bromo-2-piperazinobenzoic acid is primed for the construction of more complex heterocyclic frameworks. Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and this molecule provides several strategic pathways for their synthesis. openmedicinalchemistryjournal.com The existing piperazine (B1678402) ring can be a part of the final structure, or the other reactive handles—the bromo substituent and the carboxylic acid—can be utilized to build new rings.
The bromo group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. The carboxylic acid and the secondary amine of the piperazine ring are ideal for condensation and cyclization reactions. For instance, intramolecular condensation between the piperazine nitrogen and the carboxylic acid (or an activated derivative) could lead to the formation of fused bicyclic systems. The reaction of bromo-substituted heterocycles is a known pathway for creating complex molecular architectures. mdpi.com
Table 1: Potential Heterocyclic Systems Derived from this compound
| Target Heterocyclic System | Synthetic Strategy | Reactive Groups Utilized |
|---|---|---|
| Benzoxazinones/Benzothiazinones | Intramolecular cyclization after conversion of the carboxylic acid to an acyl chloride or other activated species. | Carboxylic Acid, Piperazine N-H |
| Fused Pyrazino-Quinolones | Multi-step synthesis involving initial modification of the bromo- and carboxyl- groups followed by cyclization. | Bromo group, Carboxylic Acid |
| Aryl-Substituted Piperazines | Suzuki or Stille cross-coupling reactions to append new aryl or heteroaryl groups. | Bromo group |
| Complex Tri- and Tetracyclic Systems | Tandem reactions involving both the bromo group for initial coupling and subsequent intramolecular cyclization. | Bromo group, Carboxylic Acid, Piperazine ring |
Integration into Polymeric Materials and Supramolecular Structures
The distinct functional groups on this compound make it an excellent candidate for incorporation into larger, ordered structures like polymers and supramolecular assemblies. These materials derive their properties from the predictable, non-covalent interactions between monomeric units.
Research has shown that bromo-substituted benzoic acids can assemble into larger architectures through a combination of hydrogen and halogen bonds. nih.gov The carboxylic acid is a classic hydrogen-bond donor and acceptor, capable of forming strong, directional interactions. Simultaneously, the bromine atom can act as a halogen-bond donor, interacting with electron-rich atoms like nitrogen or oxygen on an adjacent molecule. nih.gov This dual-interaction capability allows for the programmed assembly of molecules into one- or two-dimensional networks. nih.gov Furthermore, the piperazine and carboxylate groups can act as ligands, coordinating with metal ions to form metallo-supramolecular polymers, a class of materials with interesting electronic and structural properties. frontiersin.org
Table 2: Non-Covalent Interactions Involving this compound in Supramolecular Assembly
| Functional Group | Potential Non-Covalent Interaction | Interacting Partner Example |
|---|---|---|
| Carboxylic Acid | Hydrogen Bonding (Dimer Formation) | Another Carboxylic Acid |
| Carboxylic Acid | Hydrogen Bonding (Acid-Base) | Pyridine, Amine |
| Bromine Atom | Halogen Bonding | Nitrogen (e.g., in N-heterocycles), Oxygen |
| Piperazine Ring | Hydrogen Bonding | Carboxylic Acids, Water |
| Aromatic Ring | π-π Stacking | Another Aromatic Ring |
Utilization in Bioorthogonal Chemistry Applications (Hypothetical due to bromo functionality)
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. scispace.comyoutube.com These reactions rely on functional groups that are abiotic and mutually reactive. scispace.com While groups like azides and alkynes are most common, the unique reactivity of the bromo-aromatic system in this compound presents hypothetical opportunities in this field.
The bromo group can participate in certain transition metal-catalyzed cross-coupling reactions that have been adapted for biological conditions. Furthermore, bromo-substituted heterocycles, such as 3-bromo-1,2,4,5-tetrazine, have been successfully used for protein labeling, demonstrating the utility of a C-Br bond in a bioorthogonal context. nih.gov
Hypothetically, this compound could be used as a bioorthogonal probe in several ways:
As a Tagging Reagent: The molecule could be functionalized at its piperazine or carboxyl group with a reporter molecule (e.g., a fluorophore). This construct could then be attached to a target biomolecule via a reaction involving the bromo group.
As a Metabolic Label: If a derivative could be incorporated metabolically, the bromo-handle would be displayed on the surface of cells or proteins, ready for selective reaction with a probe. biorxiv.org
In Drug Delivery Systems: The molecule could act as a linker, connecting a targeting moiety to a therapeutic agent. The bromo-group could be the anchor point for a "click" type reaction to release a drug at a specific site. nih.gov
The piperazine and carboxylic acid moieties would also serve to tune the solubility and pharmacokinetic properties of such a probe, making it more compatible with aqueous biological environments.
Construction of Advanced Pharmaceutical Scaffolds (Focus on intermediate role, not final drug)
In drug discovery, a "scaffold" is a core chemical structure upon which a variety of substituents are appended to create a library of compounds for biological screening. This compound is an ideal intermediate for the construction of such scaffolds. mdpi.com The piperazine ring, in particular, is a well-known "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs across different therapeutic areas.
This molecule is not an end-product but a versatile starting point. Chemists can leverage its three points of functionality to systematically build molecular complexity. The bromo group allows for the introduction of diverse aryl and heteroaryl fragments via cross-coupling. The carboxylic acid can be converted to amides, esters, or other functional groups. The piperazine nitrogen atoms can be acylated, alkylated, or arylated to further expand the chemical space. This modular approach allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) for a given biological target.
Table 3: Role of this compound as a Pharmaceutical Intermediate
| Functional Group | Role in Scaffold Development | Example Reaction | Potential Therapeutic Area of Final Compounds |
|---|---|---|---|
| Bromo group | Introduction of diversity elements | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Oncology, Infectious Diseases |
| Carboxylic Acid | Library generation via amide coupling | Amide bond formation with a library of amines | CNS Disorders, Anti-inflammatory |
| Piperazine Ring | Core structural element, modulation of properties | N-Arylation, N-Alkylation | Antipsychotics, Antihistamines |
Development of Functionalized Materials and Catalysts
The same chemical versatility that makes this compound valuable in medicinal chemistry also applies to materials science and catalysis. The ability to systematically modify the molecule allows for the fine-tuning of its electronic, optical, and binding properties.
By attaching this molecule to a solid support (e.g., a polymer bead or silica (B1680970) gel) via its carboxylic acid or piperazine group, it can be used to create heterogeneous catalysts. The bromo-aromatic portion could be converted into a catalytically active site or a ligand for a metal catalyst. For example, palladium-catalyzed reactions could be used to synthesize ligands for asymmetric catalysis.
In the realm of functional materials, the molecule's conjugated system, combined with the potential for donor-acceptor interactions (by modifying the piperazine and bromo-positions), makes it a candidate for creating organic electronic materials. Its ability to form ordered supramolecular assemblies is key to developing materials with specific functions, such as sensors or porous frameworks for gas storage. nih.govfrontiersin.org The bromo-substituent is a known precursor for the synthesis of dyes and other functional organic materials.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Scalability and Sustainability
The advancement of research on 4-Bromo-2-piperazinobenzoic acid and its derivatives is contingent upon the development of efficient, scalable, and sustainable synthetic methodologies. While traditional methods for the synthesis of similar compounds, such as substituted aminobenzoic acids and piperazine (B1678402) derivatives, are established, future research should prioritize the optimization of these routes to meet modern green chemistry standards.
Future synthetic explorations could focus on:
Metal-Free Coupling Reactions: Investigating novel metal-free, one-pot synthetic techniques could provide an operationally simple and cost-effective route to this compound and its analogs. researchgate.net These methods often require milder reaction conditions and exhibit high positional selectivity and functional group tolerance. researchgate.net
Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages in terms of scalability, safety, and reproducibility. This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods. For instance, enzymatic resolution could be employed to produce enantiomerically pure derivatives, which is crucial for many biological applications.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Metal-Free Coupling | Cost-effective, reduced metal contamination, milder conditions. | Development of novel catalysts and reaction conditions. |
| Flow Chemistry | Scalable, improved safety, high reproducibility, process automation. | Reactor design and optimization of reaction parameters. |
| Biocatalysis | High selectivity, environmentally friendly, mild reaction conditions. | Enzyme discovery and engineering for specific transformations. |
Application in Targeted Chemical Probe Development
The unique structural features of this compound make it an attractive scaffold for the design of targeted chemical probes. Chemical probes are essential tools for elucidating the function of biological targets in cells and organisms.
Future research in this area should aim to:
Develop Covalent Probes: The bromine atom on the aromatic ring can serve as a handle for introducing electrophilic "warheads" capable of forming covalent bonds with specific nucleophilic amino acid residues (e.g., cysteine) in proteins. nih.govrsc.org The development of such targeted covalent inhibitors can lead to increased potency and prolonged duration of action. nih.govrsc.org
Fragment-Based Drug Discovery (FBDD): this compound can be utilized as a starting fragment in FBDD campaigns. nih.gov By identifying weak-binding fragments that interact with a protein of interest, more potent and selective ligands can be developed through iterative chemical modifications.
Photoaffinity Labeling: The scaffold could be functionalized with photoreactive groups to create photoaffinity probes. These probes can be used to identify the binding partners of a compound within a complex biological system upon photoactivation.
Advanced Materials Science Applications (e.g., Polymerization, Self-Assembly)
The inherent chemical functionalities of this compound provide a foundation for its application in the synthesis of novel polymers and self-assembling materials. Halogenated compounds play a significant role in the manufacture of various polymers. acs.org
Promising avenues for future materials science research include:
Polymer Synthesis: The carboxylic acid and the secondary amines of the piperazine ring are ideal functional groups for polymerization reactions, such as polycondensation, to form polyamides or polyimides. The bromine atom can be used as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. Brominated benzoic acids have been used as initiators in atom transfer radical polymerization (ATRP). cmu.edu
Self-Assembling Systems: The piperazine moiety can participate in non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which can drive the self-assembly of molecules into well-defined supramolecular structures. mdpi.comnih.gov The rigid benzoic acid core combined with the flexible piperazine ring could lead to the formation of interesting nanoscale architectures, such as nanotubes or vesicles, with potential applications in drug delivery or catalysis. nih.govresearchgate.net
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, leading to the formation of MOFs. The piperazine and bromo substituents could be used to functionalize the pores of the MOF, imparting specific properties such as selective gas adsorption or catalytic activity.
Integration into Chemical Biology Tools for Mechanistic Studies
Beyond its direct therapeutic potential, this compound and its derivatives can be developed into sophisticated tools for studying complex biological processes. The piperazine scaffold is a common feature in many biologically active compounds. tandfonline.comnih.gov
Future research could focus on:
Activity-Based Protein Profiling (ABPP): By incorporating a reactive group and a reporter tag, derivatives of this compound can be used as activity-based probes to profile the activity of entire enzyme families in their native environment. This can provide valuable insights into disease mechanisms and aid in the discovery of new drug targets.
PROTACs (Proteolysis-Targeting Chimeras): The scaffold could be used as a building block for the design of PROTACs. nih.gov A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This approach offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable."
Methodological Advancements in Computational Predictions for New Analogues
Computational methods are indispensable in modern drug discovery and materials science for predicting the properties of new molecules and guiding experimental efforts. ijprajournal.com
Future computational studies on this compound analogues should focus on:
High-Throughput Virtual Screening (HTVS): Large virtual libraries of analogues can be screened against biological targets of interest to identify promising lead compounds. nih.gov Techniques like Diversity-based HTVS can efficiently explore vast chemical spaces. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the binding mode and dynamics of ligands interacting with their biological targets. nih.gov This information is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective compounds.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately predict the electronic properties, reactivity, and spectroscopic signatures of new analogues. This can aid in the design of molecules with desired chemical and physical properties for materials science applications.
The integration of these computational approaches can significantly accelerate the discovery and development of novel compounds based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 4-Bromo-2-piperazinobenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a brominated benzoic acid derivative with a piperazine moiety. Key steps include:
- Halogenation : Bromination at the 4-position of the benzoic acid scaffold using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .
- Piperazine Introduction : Nucleophilic substitution or Buchwald-Hartwig coupling to attach the piperazine group, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XantPhos) .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry (1.2–1.5 eq. of piperazine) to maximize yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at ~7.5 ppm for aromatic protons) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. For challenging crystals, consider synchrotron radiation to resolve heavy-atom (Br) positions .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 300.02) and isotopic patterns for bromine .
Q. How can researchers ensure analytical consistency and purity in pharmacological studies?
Methodological Answer:
- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a calibration curve for quantification. Include internal standards (e.g., 4-bromobenzoic acid) to normalize batch variations .
- Elemental Analysis : Confirm Br content via ICP-MS or combustion analysis (±0.3% deviation from theoretical values) .
- Stability Testing : Store at –20°C in amber vials to prevent photodegradation. Avoid alkaline conditions (pH > 9) to minimize hydrolysis .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the piperazine group in biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperazine substituents (e.g., methyl, acetyl groups) and compare binding affinities using SPR (surface plasmon resonance) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., serotonin receptors). Validate with MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS to identify oxidation hotspots on the piperazine ring .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Replicate studies under identical conditions (solvent, cell lines, e.g., HEK293 vs. HeLa). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .
- Data Normalization : Account for batch-to-batch variability by normalizing to a reference compound (e.g., tamoxifen for cytotoxicity assays) .
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers. Use statistical tools (e.g., R’s metafor package) to assess heterogeneity .
Q. What strategies are recommended for designing derivatives with improved pharmacokinetic profiles?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce LogP (target <3.0) while retaining activity. Assess via shake-flask method .
- Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance oral bioavailability. Hydrolyze in vivo using esterase-mediated cleavage .
- In Vivo PK Studies : Administer IV/PO in rodent models and collect plasma samples at 0, 1, 3, 6, 12, 24 h. Calculate AUC and using non-compartmental analysis (Phoenix WinNonlin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
